De Novo Biosynthesis: Cinnamyl Isobutyrate vs. Cinnamyl Acetate Titers in Engineered E. coli
In a study on the de novo biosynthesis of cinnamyl isobutyrate in Escherichia coli, the optimized strain BD04 produced 17.7 mg/L of cinnamyl isobutyrate and 67.2 mg/L of cinnamyl acetate [1]. This represents the first successful de novo biosynthesis of cinnamyl isobutyrate, establishing a proof-of-concept for its microbial production. In contrast, cinnamyl acetate was produced at a 3.8-fold higher titer under the same conditions, highlighting the differential efficiency of the engineered pathway for these two esters.
| Evidence Dimension | Biosynthesis yield (titer) |
|---|---|
| Target Compound Data | 17.7 mg/L |
| Comparator Or Baseline | Cinnamyl acetate: 67.2 mg/L |
| Quantified Difference | Cinnamyl acetate titer is 3.8× higher |
| Conditions | Recombinant E. coli strain BD04, flask fermentation |
Why This Matters
For biotechnological production, this data quantifies the relative challenge and yield difference between these two compounds, informing process development and economic feasibility.
- [1] Liu, M., Tang, J., Xue, Y., Bi, H., Liu, T. Biosynthesis of the fragrance compound cinnamyl isobutyrate in Escherichia coli. Biotechnology Letters. 2026. View Source
